Fmoc-Asn(Mtt)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBWIYTHRCCFO-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127264 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144317-22-6 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of Nα Fmoc Nγ 4 Methyltrityl L Asparagine
Methodologies for Mtt Side-Chain Protection
The 4-methyltrityl (Mtt) group serves as a protective shield for the side-chain amide of asparagine and glutamine during peptide synthesis. nih.gov A key advantage of the Mtt group is its increased acid lability compared to the more conventional trityl (Trt) group, allowing for its removal under milder acidic conditions. nih.govpeptide.com This feature is particularly beneficial in synthetic strategies that require selective deprotection of the side-chain while the peptide remains anchored to the resin and other protecting groups are left intact.
The Mtt group is highly sensitive to acid and can be cleaved using a dilute solution of trifluoroacetic acid (TFA), typically 1-2% in a solvent like dichloromethane (B109758) (DCM). vulcanchem.comiris-biotech.de This orthogonality is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides, including those with branched structures. vulcanchem.comthieme-connect.de Once the main peptide chain is assembled using the standard Fmoc-SPPS protocol, the Mtt group can be selectively removed to expose the side-chain amide nitrogen. vulcanchem.com This allows for the initiation of a second peptide chain from this position, leading to the formation of branched peptides. vulcanchem.com
In contrast, the Fmoc group, which protects the α-amino group, is labile to basic conditions, typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). vulcanchem.comgoogle.com The differential lability of the Fmoc and Mtt groups ensures that one can be removed without affecting the other, a principle known as orthogonal protection. vulcanchem.comthieme-connect.de
A comparative study on the N-terminal coupling efficiency of various protected asparagine derivatives, including Fmoc-Asn(Mtt)-OH, found its performance to be comparable to that of Fmoc-Asn(Trt)-OH. nih.gov
Precursor Compounds and Reaction Pathway Considerations
The synthesis of this compound involves the strategic protection of the amino and side-chain amide functionalities of L-asparagine. The primary precursors for this process are L-asparagine, a 9-fluorenylmethyloxycarbonyl (Fmoc) source, and a 4-methyltrityl (Mtt) source.
The general synthetic pathway begins with the protection of the γ-amide of asparagine with the Mtt group. This is followed by the introduction of the Fmoc group at the α-amino position. The biosynthesis of L-asparagine itself originates from L-aspartate, a reaction catalyzed by asparagine synthetase. smpdb.cafrontiersin.orgfrontiersin.org
This compound is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). google.comgoogle.com In a typical SPPS cycle, the Fmoc protecting group of the resin-bound amino acid is removed with a piperidine solution. google.com The next Fmoc-protected amino acid, such as this compound, is then activated and coupled to the newly exposed amino group. scispace.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. scispace.com
| Precursor Compound | Role in Synthesis | Key Features |
|---|---|---|
| L-Asparagine | Core amino acid structure | Provides the fundamental backbone and side chain. |
| Fmoc Chloride/Fmoc-OSu | α-Amino protecting group source | Base-labile protection. |
| 4-Methyltrityl Chloride (Mtt-Cl) | Side-chain amide protecting group source | Acid-labile protection. |
Control of Stereochemical Integrity During Synthesis
Maintaining the stereochemical integrity of amino acids is paramount throughout the peptide synthesis process. thieme-connect.de Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can occur at various stages, including during the activation and coupling steps. The use of certain coupling reagents and basic conditions can increase the risk of racemization. chempep.com
For asparagine residues, the choice of side-chain protecting group can influence stereochemical purity. While unprotected asparagine can be used, there is a risk of side reactions such as nitrile formation when using carbodiimide (B86325) coupling reagents. peptide.com The use of a side-chain protecting group like Mtt helps to mitigate these side reactions.
Application of Fmoc Asn Mtt Oh in Solid Phase Peptide Synthesis Spps
Integration into Automated Fmoc-Based SPPS Protocols
Fmoc-Asn(Mtt)-OH is fully compatible with standard automated Fmoc-based SPPS protocols. researchgate.net Its integration into synthesis cycles on automated platforms, including microwave-assisted synthesizers, is straightforward. rsc.org The coupling reactions typically employ standard activation reagents used in Fmoc chemistry. researchgate.net
Common coupling strategies include:
Carbodiimide-based methods: Activation with N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure. rsc.org
Aminium/Uronium salt-based methods: Activation with reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). researchgate.netrsc.org
The procedural steps for incorporating an this compound residue are analogous to those for other standard Fmoc-protected amino acids. After the N-terminal Fmoc group of the preceding amino acid on the resin is removed with a piperidine (B6355638) solution, the activated this compound is introduced to form the peptide bond. rsc.orgluxembourg-bio.com The use of Mtt protection is particularly suitable for Fmoc SPPS protocols because of its stability to the basic conditions required for Fmoc group removal. researchgate.net
Advantages in Coupling Efficiency and Reaction Kinetics
The use of a side-chain protecting group for asparagine, such as Mtt, confers significant advantages in SPPS by mitigating common problems associated with this residue.
One of the primary issues with unprotected asparagine (Fmoc-Asn-OH) is the risk of side-chain amide dehydration to a nitrile during the activation step, particularly with carbodiimide (B86325) reagents. advancedchemtech.com This side reaction leads to the incorporation of a β-cyanoalanine residue in the peptide sequence, resulting in a significant impurity. The Mtt group on the side-chain amide nitrogen completely prevents this dehydration reaction, ensuring the integrity of the asparagine residue and leading to purer crude peptides. advancedchemtech.com
The choice of side-chain protection for asparagine can impact the efficiency of the coupling reaction. The bulky nature of trityl-type protecting groups can introduce steric hindrance. Research has compared the coupling efficiency of various N-terminally protected asparagine derivatives in the synthesis of several test peptides.
One study systematically evaluated the performance of different derivatives and found the following order of reagent efficiency, as measured by the purity of the final target peptide : Fmoc-Asn(Tmob)-OH > Fmoc-Asn-OH > this compound = Fmoc-Asn(Trt)-OH > Fmoc-Asn(Mbh)-OH
This research indicates that this compound and Fmoc-Asn(Trt)-OH have comparable coupling efficiencies, both performing moderately well. While they are slightly less efficient than the unprotected or Tmob-protected versions in these specific tests, their crucial role in preventing dehydration side reactions often makes them the preferred choice for ensuring high-fidelity synthesis. advancedchemtech.com The use of more acid-stable Mbh protecting groups has also been explored, but in some contexts, Trt and Mtt protection can lead to purer products. wiley-vch.de
| Asparagine Derivative | Relative Coupling Efficiency (Peptide Purity) | Key Advantage |
|---|---|---|
| Fmoc-Asn(Tmob)-OH | Highest | High coupling efficiency |
| Fmoc-Asn-OH | High | No steric hindrance from side-chain group |
| This compound | Moderate | Prevents amide dehydration; allows orthogonal deprotection |
| Fmoc-Asn(Trt)-OH | Moderate | Prevents amide dehydration |
| Fmoc-Asn(Mbh)-OH | Lower | Increased acid stability |
This table summarizes the relative coupling efficiencies of various asparagine derivatives based on research findings.
A significant practical challenge with unprotected Fmoc-Asn-OH is its very low solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). peptide.com This poor solubility can hinder the efficiency of coupling reactions by limiting the effective concentration of the activated amino acid available to react with the resin-bound peptide.
The attachment of the bulky, hydrophobic Mtt group drastically improves the solubility of the derivative. advancedchemtech.com this compound, much like Fmoc-Asn(Trt)-OH, dissolves readily in standard synthesis solvents. advancedchemtech.compeptide.com This enhanced solubility ensures homogeneous reaction conditions and allows for higher, more effective reagent concentrations, which can lead to improved reaction kinetics and more complete coupling, ultimately resulting in higher peptide purity and yield.
Addressing Challenges in Difficult Peptide Sequences
The synthesis of "difficult" peptide sequences—those prone to issues like side reactions, aggregation, and incomplete couplings—can be significantly improved by the strategic use of specialized amino acid derivatives like this compound. The bulky Mtt group on the asparagine side chain plays a crucial role in mitigating these problems.
Mitigation of Aspartimide Formation and Related By-products
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Cys sequences, leading to a mixture of by-products that are difficult to purify. biotage.comiris-biotech.de While asparagine itself does not form an aspartimide, the choice of its side-chain protecting group can influence the local peptide environment and affect the propensity for side reactions at adjacent aspartic acid residues.
The large, sterically demanding Mtt group on an adjacent asparagine residue can hinder the required backbone conformation for the cyclization reaction to occur at a nearby aspartate. By creating steric hindrance, the Mtt group can shield the backbone amide nitrogen, making it less accessible for the nucleophilic attack that initiates aspartimide formation. researchgate.net This strategy is part of a broader approach to minimizing this side reaction, which also includes the use of bulky ester protecting groups on the aspartic acid itself or the incorporation of backbone-protecting groups like 2,4-dimethylbenzyl (Dmb). iris-biotech.deresearchgate.netsigmaaldrich.com
Impact on Peptide Aggregation and Solubility Issues
Peptide chain aggregation during SPPS is a primary cause of synthesis failure, as it leads to the incomplete deprotection and coupling reactions by making reactive sites inaccessible. sigmaaldrich.com This is especially common in hydrophobic sequences. The physicochemical properties of the side-chain protecting groups can influence the solubility of the growing peptide chain and its tendency to aggregate.
Strategies for Enhancing Coupling Completeness
Achieving complete coupling to the amino acid following an Asn(Mtt) residue can be challenging due to the steric bulk of the Mtt group. Incomplete coupling results in deletion sequences, which are impurities that can be difficult to remove from the final product. ajpamc.com
To overcome this steric hindrance and ensure the reaction goes to completion, several strategies can be employed:
Advanced Coupling Reagents: Utilizing highly efficient coupling reagents can overcome the steric barrier. Urionium-based reagents like HATU and COMU, or phosphonium-based reagents like PyBOP, are more potent than standard carbodiimide activators and are often used for difficult couplings. nih.govbachem.com
Extended Reaction Times: Simply increasing the duration of the coupling step can allow more time for the reaction to proceed to completion.
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and reagents is a common and effective strategy to drive the reaction forward.
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 35-50°C) can increase reaction kinetics and help overcome activation energy barriers, though care must be taken to avoid potential side reactions like racemization. researchgate.net
| Strategy | Description | Application for Asn(Mtt) |
| Use of High-Potency Reagents | Employing activators like HATU, HCTU, or COMU. bachem.com | Overcomes steric hindrance from the bulky Mtt group. |
| Double Coupling | Repeating the coupling step. | Ensures maximum acylation of the sterically hindered N-terminus. |
| Increased Temperature | Performing the reaction at elevated temperatures. | Increases reaction rate but requires careful monitoring to prevent racemization. researchgate.net |
| Solvent Choice | Using solvents like NMP instead of DMF. | Can improve swelling of the resin and solvation of the peptide chain. |
Application in Branched and Cyclic Peptide Constructs
The true utility of this compound lies in its application for creating complex, non-linear peptide structures. The Mtt group serves as an orthogonal protecting group, which is the cornerstone of strategies for site-specific modifications. nbinno.com
Advanced Analytical Methodologies for Research Synthesis Monitoring and Product Characterization
In-Situ Monitoring of Fmoc-Asn(Mtt)-OH Coupling Reactions
Real-time monitoring of the coupling of this compound to the growing peptide chain is crucial for optimizing reaction conditions and ensuring complete incorporation. Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for this purpose. rsc.orgmt.com It allows for the continuous, non-invasive analysis of the solid-phase synthesis process. mt.comresearchgate.net By tracking the characteristic infrared absorption bands of the reactants and products directly on the resin, researchers can determine the kinetics and endpoint of the coupling reaction. This real-time feedback enables adjustments to coupling times and reagent concentrations to overcome challenges associated with sterically hindered couplings or difficult sequences.
Spectroscopic Techniques for Deprotection Progress Evaluation (e.g., UV-Vis Spectroscopy)
The selective removal of the Nα-Fmoc protecting group is a critical step that is repeated throughout solid-phase peptide synthesis (SPPS). peptide.com UV-Vis spectroscopy is a widely used and effective method for monitoring the progress of Fmoc deprotection. vapourtec.comthieme-connect.de The cleavage of the Fmoc group by a base, typically piperidine (B6355638), releases dibenzofulvene (DBF), which forms a piperidine adduct. chempep.comresearchgate.net This adduct has a strong and characteristic UV absorbance, often measured around 301 nm. researchgate.netrsc.orgmostwiedzy.pl
By measuring the absorbance of the solution after the deprotection step, the amount of released Fmoc-adduct can be quantified. rsc.orgnih.gov This allows for the calculation of the resin loading or the confirmation that the deprotection reaction has gone to completion. rsc.orgmostwiedzy.pl Quantitative analysis is performed using the Beer-Lambert law, where the absorbance is directly proportional to the concentration of the dibenzofulvene-piperidine adduct. researchgate.net The molar extinction coefficient for this adduct is well-established, enabling accurate determination of peptide concentration on the solid support. rsc.orgmostwiedzy.pl This method is invaluable for ensuring that the N-terminus of the growing peptide chain is fully deprotected and available for the subsequent coupling reaction. chempep.com
| Parameter | Value | Reference |
| Wavelength for Quantification | ~301 nm | researchgate.netrsc.org |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ | rsc.orgmostwiedzy.pl |
| Common Deprotection Reagent | 20% Piperidine in DMF | researchgate.netrsc.org |
Chromatographic Analysis of Peptide Purity and By-product Profiles
Chromatographic techniques are indispensable for assessing the purity of the final peptide and for identifying and quantifying any by-products formed during the synthesis.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing the purity of synthetic peptides. scielo.org.mxobrnutafaza.hr Peptides containing this compound are separated based on their hydrophobicity on a stationary phase, typically C18 silica. scielo.org.mxnih.gov A gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides. scielo.org.mxchapman.edu
HPLC can effectively separate the desired full-length peptide from by-products such as deletion sequences (where an amino acid was not successfully coupled) or sequences with incomplete deprotection of side-chain protecting groups. chempep.com The high resolution of HPLC allows for the detection of even minor impurities, with purity levels often required to be greater than 95% for research applications. chapman.edulabmartgh.com The comparison of the chromatogram of a crude peptide with that of a purified standard provides a clear measure of its purity.
Mass spectrometry (MS) is a powerful tool used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the synthesized peptide and to identify impurities. scielo.org.mx Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide precise mass measurements, confirming that the correct sequence has been assembled. scielo.org.mxnih.govchapman.edu
MS is also crucial for characterizing by-products. For instance, it can identify peptides that have undergone side reactions, such as the premature cleavage of the Mtt group or modifications to the asparagine side chain. chempep.com By analyzing the mass of impurity peaks observed in the HPLC chromatogram, researchers can deduce their structures and optimize synthesis and cleavage conditions to minimize their formation.
Assessment of Racemization Control and Stereoisomeric Purity
Maintaining the stereochemical integrity of each amino acid residue is paramount in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps. peptide2.comnih.gov The use of certain coupling reagents and basic conditions can increase the risk of racemization, particularly for sterically hindered residues. chempep.com
The stereoisomeric purity of peptides containing Asn(Mtt) is typically assessed by specialized chromatographic methods. This can involve the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent (like Marfey's reagent) and subsequent analysis by HPLC. mdpi.com This allows for the separation and quantification of the D- and L-isomers of asparagine. Chiral HPLC, using a chiral stationary phase, can also be employed to separate enantiomeric peptides directly. mdpi.com For this compound, manufacturers often specify a very low percentage of the D-enantiomer, for example, ≤0.5%, to ensure the synthesis of stereochemically pure peptides. watanabechem.co.jp The choice of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization. nih.govpeptide2.com
Innovations and Future Perspectives in Fmoc Asn Mtt Oh Research
Optimization of Reagent Efficiency and Solvent Systems
The efficiency of peptide synthesis is intrinsically linked to the reagents and solvents employed. The selection of coupling agents and solvent systems can dramatically influence reaction kinetics, yield, and the prevalence of side reactions. Research in solid-phase peptide synthesis (SPPS) has highlighted the importance of optimizing these factors to maximize the performance of protected amino acids like Fmoc-Asn(Mtt)-OH.
The choice of coupling reagent is critical. A variety of reagents, including carbodiimides like DIC (N,N'-diisopropylcarbodiimide) paired with additives such as OxymaPure® or HOBt (hydroxybenzotriazole), and uronium/aminium salts like HBTU and HATU, are commonly used. The steric hindrance from the bulky Mtt (4-methyltrityl) protecting group on the asparagine side chain can affect the coupling efficiency. Comparative studies have shown that the performance of different protected asparagine derivatives can vary depending on the peptide sequence. For instance, in one study, the coupling efficiency of this compound was found to be comparable to that of Fmoc-Asn(Trt)-OH.
Solvents play a crucial role in swelling the resin support and dissolving reagents. researchgate.net Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents in SPPS. researchgate.net However, their environmental and safety profiles have prompted research into greener alternatives. The solubility and reactivity of this compound in these alternative solvents are key considerations for its continued use in modern peptide synthesis.
Table 1: Common Reagents and Solvents in SPPS and Considerations for this compound
| Category | Examples | Relevance to this compound |
|---|---|---|
| Coupling Reagents | DIC/Oxyma, HBTU, HATU, PyBOP | The bulky Mtt group may require optimized coupling times or more potent activators to ensure complete reaction and avoid side-product formation. |
| Solvents | DMF, NMP | Standard solvents in which this compound is readily soluble, facilitating its use in established protocols. |
| Green Solvents | N-Butylpyrrolidinone (NBP), γ-Valerolactone (GVL) | Research is ongoing to validate the performance of this compound in these more sustainable solvent systems. acs.org |
| Deprotection Agents | Piperidine (B6355638) (for Fmoc group), Mild acid (for Mtt group) | The orthogonal nature of the Fmoc and Mtt groups allows for selective deprotection, a key feature of this building block. |
Integration into High-Throughput and Automated Synthesis Platforms
The demand for large libraries of peptides for drug discovery and other research has driven the development of high-throughput and automated synthesis platforms. These systems enable the parallel synthesis of numerous peptides, requiring robust and reliable chemistry. This compound is well-suited for integration into these platforms due to its compatibility with the standard Fmoc-based SPPS protocols that form the basis of most automated synthesizers.
Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling that constitute SPPS. googleapis.com The reliable performance of each building block is crucial for the successful synthesis of long or complex peptides. The Mtt group of this compound offers a distinct advantage in this context. Its stability to the basic conditions required for Fmoc group removal (typically with piperidine) ensures the asparagine side chain remains protected throughout the chain assembly.
Furthermore, the mild acidic conditions required to remove the Mtt group allow for selective on-resin modifications. This is particularly valuable in high-throughput synthesis where diverse functionalities may be introduced to a peptide scaffold. For example, a peptide library could be synthesized on a solid support, after which the Mtt group is selectively removed to allow for the attachment of different reporter molecules, linkers, or other chemical entities to the asparagine side chain.
Contributions to Green Chemistry Principles in Peptide Synthesis
The environmental impact of chemical synthesis is a growing concern, and the principles of green chemistry are increasingly being applied to peptide production. These principles include the reduction of waste, the use of less hazardous chemicals, and the improvement of atom economy. The use of protecting groups like Mtt in this compound has implications for the greenness of a synthesis, and research is focused on mitigating these impacts.
Reduction of Solvent Usage and Waste Generation
A significant portion of the waste generated in SPPS comes from the large volumes of solvents used for washing steps and the hazardous reagents used for deprotection. acs.org While this compound is used within this framework, innovations in SPPS methodology are helping to reduce its environmental footprint. The development of more efficient washing protocols and the use of greener, recyclable solvents are key areas of research. acs.org
The use of protecting groups necessitates their eventual removal, which often involves strong acids like trifluoroacetic acid (TFA). cpcscientific.com This generates a considerable amount of acidic waste. A key advantage of the Mtt group is its lability to very mild acidic conditions, which can reduce the reliance on highly concentrated and hazardous acids for deprotection, particularly when selective deprotection is required.
Atom Economy Considerations in Protecting Group Selection
Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring how much of the reactants' atoms are incorporated into the final product. The use of protecting groups is inherently detrimental to atom economy, as these groups are introduced and then removed, generating waste. rsc.org
The Mtt group, with a molecular weight of 271.4 g/mol , adds significant mass to the this compound building block (MW: 610.7 g/mol ) that is ultimately discarded. This is a general drawback of protecting group strategies in SPPS. However, the selection of a protecting group is often a compromise between atom economy and synthetic necessity. In some cases, as with the synthesis of complex or aggregation-prone peptides, the use of a side-chain protecting group is unavoidable to prevent side reactions and ensure a high-purity final product.
Table 2: Impact of Protecting Groups on Atom Economy
| Metric | Ideal Scenario (No Protecting Groups) | Typical SPPS with Protecting Groups | Contribution of this compound |
|---|---|---|---|
| Atom Economy | High | Low, due to the mass of protecting groups that are removed and discarded. rsc.org | The Fmoc and Mtt groups constitute a significant portion of the molecule's mass and are removed during synthesis, lowering the overall atom economy. |
| Process Mass Intensity (PMI) | Low | High, due to large volumes of solvents and reagents. acs.org | Used within a high-PMI process, but innovations in selective deprotection can potentially reduce some downstream waste. |
| Waste Generation | Minimal | Significant, from solvents and deprotection reagents (e.g., TFA). cpcscientific.com | The Mtt group's removal generates waste, but its mild-acid lability can be an advantage over more acid-stable groups. |
Emerging Applications in Chemical Biology and Material Science
The unique properties of this compound, particularly the orthogonal nature of its protecting groups, make it a valuable tool for the synthesis of sophisticated peptides for emerging applications in chemical biology and material science. These fields often require peptides with precise modifications, complex architectures, or the ability to self-assemble into larger structures.
In chemical biology, peptides are used as probes to study biological processes, as targeting ligands for drug delivery, and as therapeutic agents themselves. acs.org The asparagine residue is part of the Asn-Gly-Arg (NGR) motif, a well-known tumor-homing sequence that specifically targets the aminopeptidase (B13392206) N (CD13) receptor overexpressed on cancer cells. mdpi.com The synthesis of NGR-containing peptides for targeted drug delivery or as imaging agents could utilize this compound. The ability to deprotect the asparagine side chain on-resin would allow for the attachment of cytotoxic drugs, imaging agents, or nanoparticles, creating multifunctional peptide-drug conjugates. mdpi.commdpi.com
In material science, there is growing interest in peptide-based biomaterials, such as hydrogels and self-assembling nanofibers. These materials have applications in tissue engineering, regenerative medicine, and drug delivery. The synthesis of peptides that can self-assemble often requires precise control over the sequence and the placement of functional groups that drive the assembly process. The selective deprotection of the Mtt group on a resin-bound peptide allows for site-specific modifications that can be used to control or initiate self-assembly, or to functionalize the resulting material.
The versatility of this compound in allowing for late-stage, site-specific modification of peptides is a key enabler for these advanced applications. As the demand for more complex and functionalized peptides grows, the strategic use of such building blocks will continue to be a cornerstone of innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
